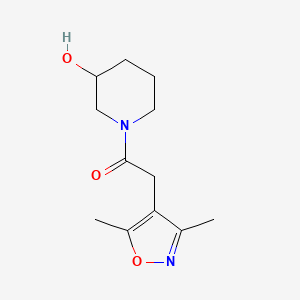

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Beschreibung

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)6-12(16)14-5-3-4-10(15)7-14/h10,15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGJLHGVQTUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

Hydroxylation: The hydroxyl group can be introduced through selective oxidation of a precursor compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole ring and piperidine moiety may play key roles in binding to the target and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one: Similar structure with a hydroxyl group at a different position.

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-methoxypiperidin-1-yl)ethan-1-one: Similar structure with a methoxy group instead of a hydroxyl group.

Uniqueness

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which may influence its chemical reactivity and biological activity.

Biologische Aktivität

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known by its CAS number 1153229-06-1, is a compound characterized by its complex structure, which includes an isoxazole ring and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.

The primary mechanism of action for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves the inhibition of Bromodomain-containing protein 4 (BRD4) . This protein plays a crucial role in regulating gene expression and has been implicated in various cancers. The compound exhibits robust inhibitory activity at sub-micromolar concentrations, leading to significant biological effects.

Key Mechanisms:

- Inhibition of BRD4 : This inhibition modulates the expression of oncogenes such as c-MYC and induces DNA damage responses.

- Cell Cycle Arrest : The compound induces G1 phase arrest in MCF-7 breast cancer cells, effectively halting cell proliferation.

- Impact on Biochemical Pathways : It affects pathways related to cell migration and colony formation, which are critical in cancer metastasis.

Anticancer Properties

Research indicates that 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one has notable anticancer properties. In vitro studies demonstrate its ability to sensitize tumor cells to cisplatin, enhancing apoptosis rates significantly.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the efficacy of this compound in different cancer models:

- Breast Cancer Model : In MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability when combined with cisplatin. The study utilized Hoechst staining and annexin V-FITC/PI dual-labeling to confirm increased apoptosis rates.

- Lung Cancer Model : In vivo studies demonstrated that the compound could reduce tumor growth significantly when administered alongside standard chemotherapy agents. The mechanism was linked to enhanced DNA damage response pathways.

Research Findings

Recent investigations into the structure-function relationship of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one reveal that modifications to its structure can lead to variations in biological activity. For instance, substituents on the isoxazole ring significantly influence the binding affinity to BRD4 and subsequent biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.